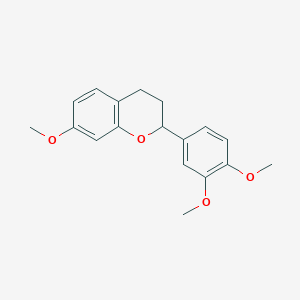
Zamanic acid
描述
Zamanic acid is a natural product derived from the plant Plumeria obtusa, belonging to the Apocynaceae family . It is a triterpenoid compound with the molecular formula C39H54O6 and a molecular weight of 618.84 g/mol . This compound has garnered interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
科学研究应用
Zamanic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Zamanic acid primarily targets glutathione reductase , an enzyme that plays a crucial role in maintaining the balance of antioxidants in the body .
Mode of Action
This compound acts as a potent inhibitor of glutathione reductase . By inhibiting this enzyme, this compound disrupts the normal functioning of the glutathione system, which is essential for preventing oxidative damage in the body .
Biochemical Pathways
Given its role as a glutathione reductase inhibitor, it likely impacts the glutathione system, which is involved in various biochemical processes, including detoxification, immune system function, and prevention of cellular damage .
Pharmacokinetics
As with any compound, these properties would significantly impact its bioavailability and overall effectiveness .
Result of Action
This compound has been shown to inhibit the growth of Mycobacterium tuberculosis in culture . Additionally, it has been reported to have anti-inflammatory activity . These effects are likely a result of its action on glutathione reductase and the subsequent disruption of the glutathione system .
生化分析
Biochemical Properties
Zamanic acid plays a significant role in biochemical reactions by inhibiting the enzyme glutathione reductase. This enzyme is crucial for maintaining the redox balance within cells by reducing glutathione disulfide to the sulfhydryl form glutathione. By inhibiting glutathione reductase, this compound disrupts this balance, leading to oxidative stress within the cell. Additionally, this compound interacts with other biomolecules such as proteins involved in the inflammatory response, thereby exhibiting its anti-inflammatory properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the growth of Mycobacterium tuberculosis by disrupting the redox balance within the bacterial cells. In mammalian cells, this compound’s inhibition of glutathione reductase leads to increased oxidative stress, which can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s anti-inflammatory properties also suggest that it may modulate the activity of immune cells and the expression of inflammatory cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of glutathione reductase. This enzyme inhibition leads to an accumulation of glutathione disulfide and a decrease in the levels of reduced glutathione, resulting in oxidative stress. This compound may also interact with other biomolecules, such as proteins involved in the inflammatory response, thereby modulating their activity and expression. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained oxidative stress and potential cellular damage, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit its anti-inflammatory properties without causing significant toxicity. At higher doses, this compound can induce oxidative stress and potential toxic effects. Studies have shown that there may be a threshold dose above which the adverse effects of this compound become more pronounced, including potential damage to tissues and organs .
Metabolic Pathways
This compound is involved in metabolic pathways related to redox balance and inflammation. It interacts with enzymes such as glutathione reductase, which plays a crucial role in maintaining cellular redox homeostasis. By inhibiting this enzyme, this compound affects the metabolic flux of glutathione and related metabolites. This disruption can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also affect its overall activity and function, as well as its potential therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to areas where glutathione reductase is active, such as the cytoplasm and mitochondria. This localization can enhance its inhibitory effects on the enzyme and contribute to its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zamanic acid typically involves the extraction from natural sources, particularly from the leaves of Plumeria obtusa . The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound.
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound from its natural sources.
化学反应分析
Types of Reactions: Zamanic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: Substitution reactions, particularly esterification, can modify the hydroxyl groups present in this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification can be achieved using reagents like acetic anhydride and sulfuric acid as a catalyst.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters and other substituted derivatives.
相似化合物的比较
Betulinic Acid: Another triterpenoid with similar anti-inflammatory and antimicrobial properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Exhibits anti-inflammatory, antimicrobial, and anticancer activities.
Comparison:
属性
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-24-26(23-45-32(42)14-9-25-7-10-27(40)11-8-25)15-20-39(34(43)44)22-21-37(5)28(33(24)39)12-13-30-36(4)18-17-31(41)35(2,3)29(36)16-19-38(30,37)6/h7-12,14,24,26,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,26-,29-,30+,31-,33-,36-,37+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFHUMSFIGJBU-BFDBMYDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


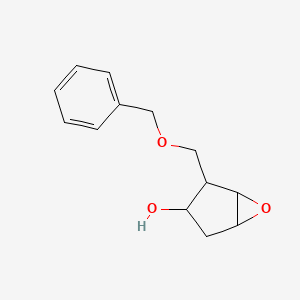


![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)

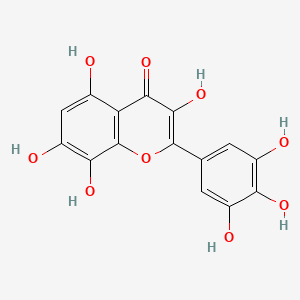

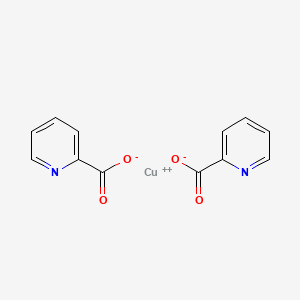
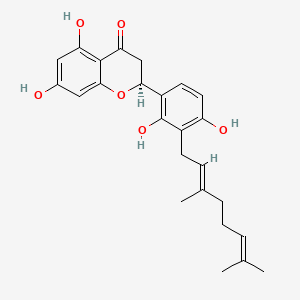


![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)
